What is 4-Methylmorpholine-3-carbonitrile?
What is 4-Methylmorpholine-3-carbonitrile?
Technical Whitepaper: 4-Methylmorpholine-3-carbonitrile A Strategic Synthon for C3-Functionalized Morpholine Scaffolds
Executive Summary
4-Methylmorpholine-3-carbonitrile (CAS: 850656-00-7) is a specialized heterocyclic building block belonging to the class of
Chemical Identity & Physicochemical Profile
| Property | Data |
| Chemical Name | 4-Methylmorpholine-3-carbonitrile |
| CAS Number | 850656-00-7 |
| Synonyms | 3-Cyano-4-methylmorpholine; N-Methyl-3-cyanomorpholine |
| Molecular Formula | C₆H₁₀N₂O |
| Molecular Weight | 126.16 g/mol |
| Structure | Cyclic |
| Physical State | Pale yellow liquid or low-melting solid |
| Boiling Point | ~91–93 °C (at reduced pressure) |
| Solubility | Soluble in DCM, THF, Acetonitrile; limited solubility in water |
Synthesis: Oxidative Cyanation Pathway[5]
The most efficient route to 4-Methylmorpholine-3-carbonitrile is the oxidative cyanation of the parent 4-methylmorpholine (NMM). This transformation leverages the C-H activation of the
Mechanistic Insight
The reaction proceeds via a Single Electron Transfer (SET) mechanism. An oxidant (e.g., RuCl₃/O₂ or a photocatalyst) generates an aminium radical cation, which loses a proton to form a neutral
Experimental Protocol: Ru-Catalyzed Oxidative Cyanation
Note: This protocol is adapted from standard oxidative cyanation methodologies (e.g., Murahashi reaction).
Reagents:
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Substrate: 4-Methylmorpholine (10 mmol)
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Catalyst: RuCl₃·nH₂O (5 mol%)
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Oxidant: Molecular Oxygen (1 atm) or Hydrogen Peroxide (30% aq, 2.5 equiv)
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Cyanide Source: NaCN (1.2 equiv) or TMSCN
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Solvent: Methanol/Acetic Acid (3:1)
Step-by-Step Workflow:
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Setup: Charge a flame-dried round-bottom flask with 4-methylmorpholine and solvent (MeOH/AcOH).
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Catalyst Addition: Add RuCl₃ catalyst under an argon blanket.
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Cyanation: Slowly add NaCN (Caution: HCN evolution possible; use a scrubber).
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Oxidation: Introduce the oxidant dropwise at 0°C. Stir the mixture at room temperature for 12–24 hours.
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Quench: Neutralize with saturated NaHCO₃ solution.
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Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine.
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Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient) to isolate the nitrile.
Reactivity & Applications: The Bruylants Reaction
The primary utility of 4-Methylmorpholine-3-carbonitrile lies in its ability to eject the cyanide group as a leaving group, regenerating the electrophilic iminium ion in situ. This allows for nucleophilic substitution at the 3-position, a technique known as the Bruylants reaction .
Core Reaction Pathways
Figure 1: Divergent synthesis pathways from the 3-carbonitrile scaffold.
Protocol: C3-Alkylation via Grignard Reagent
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Activation: Dissolve 4-Methylmorpholine-3-carbonitrile (1.0 equiv) in anhydrous THF.
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Nucleophilic Attack: Cool to -78°C. Add Grignard reagent (R-MgBr, 1.2 equiv) dropwise.
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Note: The cyanide anion acts as a leaving group, facilitating the attack of the carbanion on the transient iminium species.
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Warming: Allow to warm to room temperature over 2 hours.
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Workup: Quench with saturated NH₄Cl. Extract with ether.
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Result: Yields the 3-substituted morpholine, a common motif in NK1 antagonists and other CNS-active agents.
Safety & Handling (Cyanide Hazard)
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Hazard Class: Acute Toxin (Oral/Inhalation/Dermal).
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Specific Risk: Hydrolysis releases Hydrogen Cyanide (HCN).
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Engineering Controls: Always handle in a functioning chemical fume hood.
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PPE: Nitrile gloves (double gloved recommended), safety goggles, and lab coat.
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Waste Disposal: All aqueous waste must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.
References
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Murahashi, S.-I., et al. "Ruthenium-Catalyzed Oxidative Cyanation of Tertiary Amines with Hydrogen Peroxide and Sodium Cyanide." Journal of the American Chemical Society, 2003.
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Santamaría, J., et al.
-Aminonitriles." Organic Chemistry Frontiers, 2018. - Bruylants, P.
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PubChem Compound Summary. "4-Methylmorpholine-3-carbonitrile (CAS 850656-00-7)."[2][3]
